molecular formula C12H10O2 B13999269 1a,7b-dihydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid CAS No. 16650-36-5

1a,7b-dihydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid

Cat. No.: B13999269
CAS No.: 16650-36-5
M. Wt: 186.21 g/mol
InChI Key: OTXCMHYEZWZTPS-UHFFFAOYSA-N
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Description

1a,7b-Dihydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid is a complex organic compound characterized by its unique cyclopropane ring fused to a naphthalene structure

Preparation Methods

The synthesis of 1a,7b-dihydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclopropanation of a naphthalene derivative followed by carboxylation. The reaction conditions often require the use of strong bases and catalysts to facilitate the formation of the cyclopropane ring. Industrial production methods may involve optimized reaction conditions to increase yield and purity, utilizing advanced techniques such as continuous flow reactors and high-throughput screening.

Chemical Reactions Analysis

1a,7b-Dihydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1a,7b-Dihydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 1a,7b-dihydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

1a,7b-Dihydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it valuable for targeted research applications.

Properties

CAS No.

16650-36-5

Molecular Formula

C12H10O2

Molecular Weight

186.21 g/mol

IUPAC Name

1a,7b-dihydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid

InChI

InChI=1S/C12H10O2/c13-12(14)11-9-6-5-7-3-1-2-4-8(7)10(9)11/h1-6,9-11H,(H,13,14)

InChI Key

OTXCMHYEZWZTPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3C(C3C(=O)O)C=CC2=C1

Origin of Product

United States

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